5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole
Overview
Description
5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole (CMMPI) is a compound that has seen a variety of applications in scientific research and laboratory experiments. It is a synthetic compound that is used in a variety of fields, such as biochemistry, pharmacology, and organic chemistry. CMMPI has been studied for its potential to act as an inhibitor of enzymes and its ability to interact with cellular proteins.
Scientific Research Applications
Synthesis and Biological Evaluation
- A novel series of isoxazole derivatives, including compounds related to 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds demonstrated significant activity against various bacterial strains and Mycobacterium tuberculosis, indicating potential applications in the treatment of bacterial infections and tuberculosis (Shingare et al., 2018).
Asymmetric Isoxazole Annulation
- Research in the field of asymmetric synthesis has led to the development of methods using precursors similar to 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole. These methods contribute to the synthesis of complex isoxazole structures, beneficial in the development of novel pharmaceutical compounds and materials (Marron et al., 1988).
Isoxazole Derivatives in Chemotherapy
- Isoxazole derivatives, including those similar to 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole, have been used in the synthesis of novel comenic acid derivatives. These derivatives, when tested in combination with antitumor drugs like Temobel, exhibited a synergistic effect in brain tumor chemotherapy (Kletskov et al., 2018).
Development of Insecticides
- Certain isoxazole derivatives, including analogs of 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole, have been synthesized and evaluated for their insecticidal activities. These studies are crucial for the development of new, more effective insecticides (Yu et al., 2009).
Crystal Structure and Molecular Analysis
- The synthesis and crystal structure analysis of isoxazole derivatives, including those related to 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole, provide insights into the molecular packing and intermolecular interactions in these compounds. Such analyses are essential for understanding the physical and chemical properties of these compounds, impacting their application in various scientific fields (Laamari et al., 2020).
properties
IUPAC Name |
5-(chloromethyl)-3-(4-methoxyphenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-9-4-2-8(3-5-9)11-6-10(7-12)15-13-11/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVKQZLQYPVICE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377274 | |
Record name | 5-(chloromethyl)-3-(4-methoxyphenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole | |
CAS RN |
325744-41-0 | |
Record name | 5-(chloromethyl)-3-(4-methoxyphenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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